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Abstract
This technical guide provides a comprehensive overview of the current state of knowledge

regarding the thermodynamic properties and stability of phenyl fluoroformate. Due to the

limited availability of direct experimental thermodynamic data for this compound, this guide

leverages a comparative analysis with its close structural analog, phenyl chloroformate, to infer

its properties. The document summarizes the known physical and kinetic data for phenyl
fluoroformate and presents a more extensive dataset for phenyl chloroformate. Detailed

experimental protocols for determining thermodynamic properties and for studying solvolysis

kinetics are provided. Furthermore, this guide proposes a potential decomposition pathway for

phenyl fluoroformate and visualizes key processes using Graphviz diagrams to facilitate

understanding. This document is intended to be a valuable resource for researchers and

professionals working with or interested in the characteristics of phenyl fluoroformate.

Introduction
Phenyl fluoroformate (C₆H₅OCOF) is an organic compound of interest in various chemical

syntheses due to the unique reactivity of the acyl fluoride group. Acyl fluorides are generally

known to be more thermally and hydrolytically stable than their corresponding acyl chlorides.[1]

This increased stability, coupled with their distinct reactivity profile, makes them valuable

reagents.[2] However, a comprehensive understanding of the thermodynamic properties and
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stability of phenyl fluoroformate has been hampered by a lack of extensive experimental

studies.

This guide aims to consolidate the available information on phenyl fluoroformate and to

provide a comparative framework using the well-characterized phenyl chloroformate

(C₆H₅OCOCl). By examining the similarities and differences in their known properties, we can

draw reasonable inferences about the expected behavior of phenyl fluoroformate.

Comparative Physicochemical and Thermodynamic
Data
Direct experimental data on the thermodynamic properties of phenyl fluoroformate, such as

enthalpy of formation and Gibbs free energy, are not readily available in the published

literature. To provide a useful point of reference, the following tables summarize the known

physical properties of phenyl fluoroformate alongside a more comprehensive set of data for

phenyl chloroformate.

Table 1: Physical Properties of Phenyl Fluoroformate (Limited Data)

Property Value Reference

Molecular Formula C₇H₅FO₂ N/A

Molecular Weight 140.11 g/mol N/A

Table 2: Physical and Thermodynamic Properties of Phenyl Chloroformate
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Property Value Reference(s)

Identifiers

CAS Number 1885-14-9 [3][4]

Molecular Formula C₇H₅ClO₂ [3][4]

Molecular Weight 156.57 g/mol [5]

Physical Properties

Appearance
Colorless to light-yellow liquid

with a pungent odor

Boiling Point 188-189 °C [3]

Melting Point -28 °C [3]

Density 1.2 g/cm³ at 20 °C

Vapor Pressure 0.67 mmHg

Flash Point 69 °C (closed cup)

Autoignition Temperature 540 °C

Thermodynamic Properties

Enthalpy of Vaporization

(ΔvapH°)
Data not explicitly found [6]

Enthalpy of Fusion (ΔfusH°) Data not explicitly found [6]

Standard Gibbs Free Energy

of Formation (ΔfG°)
Data not explicitly found [6]

Standard Enthalpy of

Formation (gas) (ΔfH°gas)
Data not explicitly found [6]

Ideal Gas Heat Capacity

(Cp,gas)
Data not explicitly found [6]

Stability and Reactivity
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While comprehensive thermodynamic stability data is lacking, kinetic studies on the solvolysis

of phenyl fluoroformate provide valuable insights into its reactivity and stability in solution,

particularly in comparison to phenyl chloroformate.

Solvolysis Kinetics
The solvolysis of phenyl fluoroformate and phenyl chloroformate in various solvents has been

studied, and the reactions are believed to proceed through an addition-elimination mechanism.

[7][8] In this mechanism, the solvent acts as a nucleophile, adding to the carbonyl carbon,

followed by the elimination of the halide ion.

Kinetic data indicates that the F:Cl rate ratio for the solvolysis of the corresponding benzoyl

halides can be very high.[9] This suggests that despite the stronger carbon-fluorine bond,

fluoroformates can exhibit higher reactivity in solvolysis than chloroformates under certain

conditions.[9] The specific rates of solvolysis for phenyl chloroformate have been correlated

using the extended Grunwald-Winstein equation, which separates the effects of solvent

nucleophilicity and ionizing power.[8][10]

Table 3: Comparative Solvolysis Data

Compound
Proposed
Mechanism

Key Findings Reference(s)

Phenyl Fluoroformate Addition-Elimination

Solvolysis rates are

influenced by solvent

properties.

[7][11]

Phenyl Chloroformate Addition-Elimination

Specific rates of

solvolysis are well-

correlated by the

extended Grunwald-

Winstein equation.

The addition step is

likely rate-

determining.

[7][8][10]

Proposed Decomposition Pathway
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In the absence of direct experimental evidence for the thermal decomposition of phenyl
fluoroformate, a plausible pathway can be proposed based on the known reactivity of acyl

halides. Acyl chlorides are known to be highly reactive and can decompose to produce

hydrogen chloride in the presence of water.[12] Phenyl chloroformate, for instance, emits

fumes containing HCl in moist air and decomposes in water.[3]

Given that acyl fluorides are generally more stable, the decomposition of phenyl
fluoroformate is expected to be less vigorous. A likely decomposition pathway in the presence

of water would involve hydrolysis to phenol, carbon dioxide, and hydrogen fluoride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b8710385?utm_src=pdf-body
https://www.benchchem.com/product/b8710385?utm_src=pdf-body
https://www.chemguide.co.uk/organicprops/acylchlorides/background.html
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-chloroformate
https://www.benchchem.com/product/b8710385?utm_src=pdf-body
https://www.benchchem.com/product/b8710385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8710385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Hydrolytic Decomposition of Phenyl Fluoroformate
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Caption: Proposed hydrolytic decomposition pathway for phenyl fluoroformate.

Experimental Protocols
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Determination of Thermodynamic Properties
While specific experimental data for phenyl fluoroformate is not available, a general workflow

for its determination can be outlined based on established methodologies for organic

compounds.[13]

Objective: To experimentally determine the enthalpy of formation, heat capacity, and vapor

pressure of phenyl fluoroformate.

Methodologies:

Combustion Calorimetry:

A precisely weighed sample of phenyl fluoroformate is combusted in a static bomb

calorimeter in the presence of excess oxygen.[13]

The heat released during combustion is measured to determine the standard enthalpy of

combustion (Δc H°).

From this, the standard enthalpy of formation (Δf H°) in the condensed state can be

calculated using Hess's law.

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry:

The heat capacity (Cp) of the solid and liquid phases is measured as a function of

temperature using a differential scanning calorimeter or an adiabatic calorimeter.[13][14]

These instruments can also be used to determine the temperatures and enthalpies of

phase transitions (e.g., melting).

Vapor Pressure Measurement (Knudsen Effusion Method):

The vapor pressure of phenyl fluoroformate is measured as a function of temperature

using the Knudsen effusion method.[13][15]

This involves measuring the rate of mass loss of the substance effusing through a small

orifice into a vacuum.
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The Clausius-Clapeyron equation can then be used to determine the enthalpy of

sublimation or vaporization from the temperature dependence of the vapor pressure.

Experimental Workflow for Thermodynamic Characterization

Phenyl Fluoroformate Sample
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Caption: Proposed workflow for the experimental determination of thermodynamic properties.
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Solvolysis Kinetics Measurement
Objective: To measure the specific rates of solvolysis of phenyl fluoroformate in various

solvents.

Methodology:

Solvent Preparation: A range of hydroxylic solvents and binary solvent mixtures are

prepared.

Reaction Initiation: A small aliquot of a stock solution of phenyl fluoroformate in a non-

reactive solvent (e.g., acetonitrile) is injected into the thermostatted solvent.

Rate Monitoring: The rate of reaction is monitored by following the increase in conductivity of

the solution due to the formation of ionic products (e.g., H⁺ and F⁻). The conductivity is

measured as a function of time.

Data Analysis: The first-order rate constants (k) are calculated by fitting the conductivity-time

data to an exponential function.

Grunwald-Winstein Analysis: The logarithms of the rate constants (log k) are plotted against

the solvent ionizing power (Y) and solvent nucleophilicity (N) parameters to determine the

sensitivity of the reaction to these solvent properties, providing insights into the reaction

mechanism.[8][10]

Conclusion
While there is a notable scarcity of direct experimental thermodynamic data for phenyl
fluoroformate, this technical guide provides a foundational understanding by leveraging

comparative data from its chloroformate analog and available kinetic studies. The provided

protocols outline a clear path for future experimental work to fill the existing data gaps. The

greater stability of the C-F bond compared to the C-Cl bond suggests that phenyl
fluoroformate is likely more thermally stable than phenyl chloroformate, a hypothesis that

warrants experimental verification. The information and methodologies presented herein are

intended to support further research and application of phenyl fluoroformate in chemical

synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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